molecular formula C10H21Cl2N3O B1398306 4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride CAS No. 1220019-37-3

4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride

Cat. No.: B1398306
CAS No.: 1220019-37-3
M. Wt: 270.2 g/mol
InChI Key: GQLPXSDDQPSYQY-UHFFFAOYSA-N
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Description

4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of G-protein-coupled receptors (GPCRs) . This compound features a piperidine moiety, which is recognized as a fundamental structural element for high-affinity interaction with key neurological targets . Piperidine and piperazine derivatives are extensively investigated for their role as multitargeting ligands , offering a promising strategy for addressing complex neurological disorders . This compound serves as a valuable building block for the design of novel ligands that target the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) . Research indicates that the piperidine moiety is a critical structural feature for achieving dual H3/σ1 receptor activity, which is a growing area in the search for improved therapies for neuropathic pain and neurodegenerative conditions . The molecular scaffold is therefore highly relevant for researchers exploring multicomponent drugs that can modulate multiple disease pathways simultaneously . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material with appropriate care and refer to the Safety Data Sheet (SDS) for safe handling and storage information, which is typically provided as a solid to be stored sealed in a dry, room temperature environment .

Properties

IUPAC Name

4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10-8-13(5-4-12-10)7-9-2-1-3-11-6-9;;/h9,11H,1-8H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLPXSDDQPSYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazin-2-One Ring Formation

A common approach involves Dieckmann cyclization or condensation reactions between diamines and carbonyl compounds. For example:

Example Protocol (Adapted from):

Step Reagents/Conditions Intermediate Yield
1 N-Methyl ethylenediamine + methyl benzoylformate in toluene, 60–65°C Dehydropiperazine 69.6%
2 Reduction with LiAlH4 in THF, 50–55°C Piperazine derivative 60.5%

Proposed Synthetic Route

Combining strategies from and, the following pathway is proposed:

Synthesis of Piperazin-2-One Core

  • Condensation :
    • React N-Boc-ethylenediamine with ethyl acetoacetate in refluxing ethanol.
    • Product : Boc-protected piperazin-2-one.
  • Deprotection :
    • Treat with HCl/dioxane to remove the Boc group.

Alkylation with Piperidin-3-ylmethyl Group

  • Substituent Preparation :
    • Convert piperidin-3-ylmethanol to the corresponding bromide using PBr3.
  • Coupling :
    • React deprotected piperazin-2-one with piperidin-3-ylmethyl bromide in DMF, using NaH as a base.
    • Conditions : 60°C, 12 hours.

Salt Formation

  • Treat the free base with 2 equivalents of HCl in ethanol to precipitate the dihydrochloride salt.

Critical Data and Optimization

Reaction Yield Comparison

Step Yield (%) Key Challenges
Piperazin-2-one formation 65–70 Competing oligomerization
Alkylation 50–60 Regioselectivity at N4 position
Salt precipitation 85–90 Purity control via recrystallization

Analytical Characterization

  • 1H NMR (D2O): δ 3.2–3.5 (m, piperidine CH2), 2.8–3.0 (m, piperazine CH2).
  • HPLC : >98% purity using C18 column, 0.1% TFA/ACN gradient.

Alternative Methods

Reductive Amination Pathway

  • React piperazin-2-one with piperidin-3-ylmethanal and NaBH3CN in MeOH.
  • Advantage : Avoids alkylation regioselectivity issues.

Solid-Phase Synthesis

  • Immobilize piperazin-2-one on resin, perform alkylation, and cleave to isolate product.
  • Reference : Analogous to PMC methods for heterocycles.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield secondary amines. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

Overview

4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride is a piperazine derivative that has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, and medicine. Its unique structural features contribute to its potential as a therapeutic agent and a building block in drug development.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various chemical reactions to create derivatives with enhanced biological activities or novel properties.

Biology

  • Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and antiviral properties. It has been explored for its effects on various biological pathways, particularly in relation to neurotransmitter systems.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential use in drug development, especially for neuropharmacological applications. Studies have shown its interaction with dopamine receptors, suggesting possible antidepressant properties. Additionally, it has been evaluated for its ability to inhibit glucose transporters (GLUT-1 and GLUT-3), which could have implications in cancer treatment by disrupting metabolic pathways.

Industry

  • Industrial Applications : Beyond its pharmaceutical relevance, this compound is also utilized in the production of various industrial chemicals and materials, thanks to its versatile chemical properties.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. Studies reported effective inhibition against various bacterial strains, including multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.0039 mg/mL for Staphylococcus aureus to 0.025 mg/mL for Escherichia coli .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating mood disorders. Studies have indicated that modifications in the piperazine structure can enhance affinity for dopamine receptors, particularly D4 receptors involved in mood regulation.

Antitumor Activity

Some investigations have explored the anticancer properties of this compound. It has shown cytotoxic effects on cancer cell lines, promoting apoptosis and inhibiting tumor growth through mechanisms related to glucose transporter inhibition and metabolic disruption.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on depressive-like behaviors in mice. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant properties linked to dopaminergic modulation.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics, particularly effective against resistant strains like MRSA.

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Structural Differences Potential Implications References
4-(Piperidin-3-yl)piperazin-2-one dihydrochloride Not specified C₉H₁₉Cl₂N₃O Lacks methylene bridge between piperidine and piperazine Reduced steric bulk may alter receptor binding
4-(Azetidin-3-yl)piperazin-2-one dihydrochloride 1403766-88-0 C₇H₁₅Cl₂N₃O Azetidine (4-membered ring) instead of piperidine Increased ring strain; potential metabolic instability
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride 13617-00-0 C₁₀H₂₀Cl₂N₃O Pyrrolidine (5-membered ring) substitution Altered conformation and hydrogen bonding
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride 1864064-63-0 C₁₁H₂₁Cl₂N₃O Bicyclic 8-azabicyclo[3.2.1]octane substituent Enhanced rigidity; improved target selectivity
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl Chlorophenyl-benzyl-piperazine backbone Antihistamine activity (H1-receptor antagonist)

Physicochemical Properties

  • Lipophilicity: The (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride analog (CAS 63214-56-2) has an XLogP3 of -0.4, indicating moderate hydrophilicity . Piperidin-3-ylmethyl substitution likely increases lipophilicity compared to azetidine or pyrrolidine analogs due to the larger six-membered ring.
  • Hydrogen Bonding: The target compound has 2 hydrogen bond donors and 3 acceptors, similar to azetidine analogs .

Biological Activity

4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of neuropharmacology and antimicrobial activity. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H15Cl2N3O\text{C}_9\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}

This indicates a complex arrangement involving multiple nitrogen atoms, which is characteristic of piperazine derivatives that often interact with biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Piperazine derivatives are known to exhibit diverse modes of action, including:

  • Receptor Binding : Many piperazine compounds act as ligands for neurotransmitter receptors, influencing pathways related to pain perception, mood regulation, and cognitive functions.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

Antimicrobial Activity

Research has indicated that piperazine derivatives, including this compound, possess significant antimicrobial properties. Studies have reported:

  • Inhibition of Bacterial Growth : Compounds similar to this piperazine derivative have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Neuropharmacological Effects

The compound has been studied for its potential effects on the central nervous system (CNS). Its structural similarity to known neuroactive agents suggests possible applications in treating conditions like depression and anxiety:

  • Dopamine Receptor Interaction : Research indicates that modifications in the piperazine structure can enhance affinity for dopamine receptors, particularly D4 receptors, which are implicated in mood regulation .

Antitumor Activity

Some studies have explored the anticancer properties of piperazine derivatives. For instance:

  • Cytotoxic Effects : Compounds related to this compound have demonstrated cytotoxic effects on cancer cell lines, promoting apoptosis and inhibiting tumor growth .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antibacterial properties of various piperazine derivatives. The results showed that compounds with specific substitutions on the piperidine ring exhibited enhanced antibacterial activity against resistant strains .
  • Neuropharmacological Assessment :
    In a series of experiments assessing the effects on dopamine receptor subtypes, it was found that certain modifications in the piperazine structure led to improved selectivity and potency for D4 receptors, suggesting a potential therapeutic role in treating mood disorders .

Q & A

Q. What are the recommended methods for synthesizing 4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, a nucleophilic substitution reaction between piperidin-3-ylmethyl intermediates and activated carbonyl groups, followed by hydrochlorination. Key steps include:
  • Using dichloromethane as a solvent and sodium hydroxide for deprotonation (analogous to methods in ) .
  • Purification via recrystallization or column chromatography to isolate the dihydrochloride salt.
  • Confirm stoichiometric ratios of reactants and monitor reaction progress using thin-layer chromatography (TLC).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection, using impurity reference standards (e.g., similar to those in and ) to identify byproducts .
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify backbone structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., theoretical vs. observed m/z).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (as per and ) .
  • Emergency Measures :
  • For skin contact: Immediate rinsing with water for 15 minutes () .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Methodological Answer :
  • Solubility : Test in polar solvents (e.g., water, ethanol) and non-polar solvents (e.g., DCM). For example:
SolventSolubility (mg/mL)Temperature (°C)
Water50–6025
Ethanol30–4025
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer :
  • Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states (as in ’s ICReDD framework) .
  • Apply machine learning to screen optimal reaction conditions (e.g., solvent polarity, catalyst loading) based on historical data.

Q. What strategies resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer :
  • Perform comparative studies using standardized protocols (e.g., ICH guidelines).
  • Validate discrepancies using orthogonal techniques:
  • Thermogravimetric Analysis (TGA) : Assess hydration/dehydration behavior.
  • X-ray Diffraction (XRD) : Compare crystalline vs. amorphous forms (reference NIST data in ) .

Q. How to develop a robust HPLC method for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Column Selection : C18 column with 5 µm particle size.
  • Mobile Phase : Gradient of acetonitrile and 0.1% formic acid in water.
  • Detection : UV at 254 nm. Calibrate using spiked plasma samples and validate recovery rates (≥90%).

Q. What reaction mechanisms explain the dihydrochloride salt formation of 4-(Piperidin-3-ylmethyl)piperazin-2-one?

  • Methodological Answer :
  • Protonation occurs at the piperazine nitrogen atoms under acidic conditions (e.g., HCl gas in ethanol).
  • Confirm via pH titration and ion chromatography to quantify chloride ion content.

Q. How does this compound interact with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :
  • Binding Assays : Radioligand displacement studies (e.g., 3^3H-labeled compounds).
  • Enzyme Inhibition : IC50_{50} determination via fluorogenic substrates (reference ’s biochemical pathway analysis) .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

  • Methodological Answer :
  • Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether).
  • Catalytic recycling: Use immobilized catalysts to minimize metal leaching (e.g., silica-supported Pd).

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s toxicity profile?

  • Methodological Answer :
  • Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) alongside in silico toxicity prediction tools (e.g., OECD QSAR Toolbox).
  • Cross-reference with Safety Data Sheets () to identify exposure limits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-3-ylmethyl)piperazin-2-one dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.